5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyridine Ring Substitution: The pyridine ring with chlorine substitution can be synthesized separately and then coupled with the benzimidazole core through nucleophilic substitution reactions.
Final Coupling: The final step involves the coupling of the chlorinated benzimidazole core with the chlorinated pyridine ring under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole and pyridine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It may be used in the production of specialty chemicals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1H-benzimidazole
- 5,6-dichloro-2-(2-chlorophenyl)-1H-benzimidazole
- 2-(2,6-dichlorophenyl)-1H-benzimidazole
Uniqueness
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is unique due to its specific combination of chlorine substitutions on both the benzimidazole and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5N3/c20-12-4-1-5-13(21)11(12)9-27-17-8-15(23)14(22)7-16(17)26-19(27)10-3-2-6-25-18(10)24/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFBVIIEMCLSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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